molecular formula C16H18ClN3O3S B2843525 1-(3-chlorobenzoyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine CAS No. 2309732-64-5

1-(3-chlorobenzoyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine

Cat. No.: B2843525
CAS No.: 2309732-64-5
M. Wt: 367.85
InChI Key: KCZLNAOBOZYHTL-UHFFFAOYSA-N
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Description

1-(3-chlorobenzoyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine is a complex organic compound that features a piperidine ring substituted with a 3-chlorobenzoyl group and a 1-methyl-1H-imidazol-2-yl sulfonyl group

Scientific Research Applications

1-(3-chlorobenzoyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on the specific compound. For example, some imidazole derivatives have been found to inhibit bacterial cell division .

Safety and Hazards

The safety and hazards of imidazole derivatives can vary widely depending on the specific compound. For example, some imidazole derivatives are classified as Acute Tox. 1 Dermal - Eye Irrit. 2 .

Future Directions

Given the broad range of chemical and biological properties of imidazole, it continues to be an important area of research in the development of new drugs . The emergence of drug-resistant bacterial infections has increased the need for the development of new antibacterial agents that own a mechanism of action different from traditional antibiotics .

Preparation Methods

The synthesis of 1-(3-chlorobenzoyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine typically involves multiple steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 3-chlorobenzoyl group: This step often involves acylation reactions using 3-chlorobenzoyl chloride in the presence of a base such as pyridine.

    Attachment of the 1-methyl-1H-imidazol-2-yl sulfonyl group: This can be done through sulfonylation reactions using reagents like sulfonyl chlorides.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(3-chlorobenzoyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, using nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Comparison with Similar Compounds

Similar compounds to 1-(3-chlorobenzoyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine include:

    1-(3-chlorobenzoyl)-4-[(1H-imidazol-2-yl)sulfonyl]piperidine: Lacks the methyl group on the imidazole ring.

    1-(3-chlorobenzoyl)-4-[(1-methyl-1H-imidazol-2-yl)thio]piperidine: Contains a thioether linkage instead of a sulfonyl group.

    1-(3-chlorobenzoyl)-4-[(1-methyl-1H-imidazol-2-yl)amino]piperidine: Features an amino group instead of a sulfonyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(3-chlorophenyl)-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S/c1-19-10-7-18-16(19)24(22,23)14-5-8-20(9-6-14)15(21)12-3-2-4-13(17)11-12/h2-4,7,10-11,14H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZLNAOBOZYHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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